Methyl 3,5-difluoro-4-methoxybenzoate
Description
BenchChem offers high-quality Methyl 3,5-difluoro-4-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,5-difluoro-4-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3,5-difluoro-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZAIJLLXCVINX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)C(=O)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 3,5-difluoro-4-methoxybenzoate chemical structure and properties
An In-Depth Technical Guide to Methyl 3,5-difluoro-4-methoxybenzoate: A Key Building Block in Modern Synthesis
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design.[1] Fluorine's unique properties, including its high electronegativity and small steric footprint, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Methyl 3,5-difluoro-4-methoxybenzoate emerges as a particularly valuable building block in this context. This compound combines the advantageous electronic properties of a difluorinated aromatic ring with the synthetic versatility of a methyl ester and a methoxy group. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and applications for researchers, scientists, and professionals in drug development.
Section 1: Chemical Structure and Physicochemical Properties
Methyl 3,5-difluoro-4-methoxybenzoate is an aromatic ester. The core structure consists of a benzene ring substituted with two fluorine atoms at positions 3 and 5, a methoxy group (-OCH₃) at position 4, and a methyl ester group (-COOCH₃) at position 1. This specific substitution pattern creates a unique electronic environment on the aromatic ring, influencing its reactivity and the properties of molecules derived from it.
The parent compound, 3,5-difluoro-4-methoxybenzoic acid, is a white to off-white solid with limited water solubility but good solubility in organic solvents.[2] The methyl ester derivative is expected to have similar solubility characteristics.
Table 1: Physicochemical Properties of Methyl 3,5-difluoro-4-methoxybenzoate
| Property | Value | Source |
| Molecular Formula | C₉H₈F₂O₃ | Inferred from parent acid[2] |
| Molecular Weight | 202.15 g/mol | Calculated |
| CAS Number | 329-45-3 | [3] |
| Appearance | White to off-white solid (predicted) | [2] |
| Solubility | Limited in water, soluble in organic solvents (predicted) | [2] |
Section 2: Synthesis and Mechanistic Rationale
The most direct and reliable method for preparing Methyl 3,5-difluoro-4-methoxybenzoate is through the Fischer esterification of its corresponding carboxylic acid, 3,5-difluoro-4-methoxybenzoic acid. This acid-catalyzed reaction is a fundamental transformation in organic chemistry.
Causality Behind Experimental Choices:
-
Acid Catalyst (e.g., H₂SO₄): The carbonyl oxygen of the carboxylic acid is not sufficiently electrophilic to be attacked by a neutral alcohol like methanol. The acid catalyst protonates the carbonyl oxygen, significantly increasing its electrophilicity and activating it for nucleophilic attack by methanol.
-
Methanol as Solvent and Reagent: Using methanol as the solvent ensures a large excess of one of the reactants, which, according to Le Châtelier's principle, drives the equilibrium towards the formation of the ester product.
-
Reflux Conditions: The reaction is typically performed at the boiling point of the solvent (methanol) to increase the reaction rate without needing high-pressure apparatus.
-
Aqueous Workup with Bicarbonate: After the reaction, the mixture is cooled and washed with a weak base, such as sodium bicarbonate solution. This step is crucial to neutralize the strong acid catalyst and to remove any unreacted carboxylic acid by converting it to its water-soluble sodium salt.
Detailed Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3,5-difluoro-4-methoxybenzoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (serving as both reagent and solvent, ~10-20 mL per gram of acid).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 2-5 mol%).
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent like ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude Methyl 3,5-difluoro-4-methoxybenzoate can be purified by recrystallization or column chromatography on silica gel if necessary.
Visualization of Synthesis Workflow
Caption: Fischer esterification workflow for Methyl 3,5-difluoro-4-methoxybenzoate.
Section 3: Applications in Synthetic Chemistry and Drug Discovery
Methyl 3,5-difluoro-4-methoxybenzoate is not typically an active pharmaceutical ingredient (API) itself but rather a versatile intermediate or building block. Its value lies in the synthetic handles it provides and the desirable physicochemical properties imparted by its unique substitution pattern.
Role as a Versatile Synthon:
The methyl ester group serves as a protected form of the more reactive carboxylic acid. This allows other chemical transformations to be performed on different parts of a larger molecule without interference from the acidic proton. The ester can be readily hydrolyzed back to the carboxylic acid under basic or acidic conditions when needed. Furthermore, it can be converted directly into amides, hydrazides, or other derivatives, making it a key precursor for a wide range of more complex target molecules.
Utility in Medicinal Chemistry:
The parent compound, 3,5-difluoro-4-methoxybenzoic acid, is noted for its use as a starting material and intermediate in the synthesis of compounds with potent antibiotic activity, such as fluoroquinolones.[2] The presence of fluorine atoms can enhance a compound's metabolic stability by blocking sites of oxidative metabolism and can increase binding affinity to target proteins through favorable electrostatic interactions.[2] The methoxy group also influences the electronic properties and can participate in hydrogen bonding.[2] Therefore, incorporating the 3,5-difluoro-4-methoxybenzoyl moiety is a strategic choice for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Logical Flow from Building Block to Target Molecule
Caption: Synthetic utility of Methyl 3,5-difluoro-4-methoxybenzoate as a synthon.
Section 4: Safety and Handling
While a specific Safety Data Sheet (SDS) for Methyl 3,5-difluoro-4-methoxybenzoate is not widely available, general precautions for related aromatic esters and fluorinated compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.[4]
-
Handling: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[5][6] Avoid formation of dust and aerosols.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[7] If skin irritation occurs, seek medical attention.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5][7]
-
Ingestion: Rinse mouth with water and seek medical attention.[4]
-
Conclusion
Methyl 3,5-difluoro-4-methoxybenzoate is a strategically important building block for chemical synthesis. Its unique combination of fluorine atoms and versatile functional groups makes it an attractive starting material for developing novel pharmaceuticals and advanced materials. The straightforward synthesis via Fischer esterification ensures its accessibility for research and development. A thorough understanding of its properties, synthetic utility, and handling requirements enables scientists to effectively leverage this compound in the creation of complex and high-value molecules.
References
- Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET.
- Angene Chemical. (2024, November 1). Safety Data Sheet.
- 2 - Safety Data Sheet. (2024, December 19).
- TCI Chemicals. SAFETY DATA SHEET.
- Ossila. SAFETY DATA SHEET.
- CymitQuimica. Methyl 3,5-difluoro-4-methoxybenzoate.
- CymitQuimica. CAS 319-60-8: 3,5-Difluoro-4-methoxybenzoic acid.
- MDPI. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. CAS 319-60-8: 3,5-Difluoro-4-methoxybenzoic acid [cymitquimica.com]
- 3. Methyl 3,5-difluoro-4-methoxybenzoate | CymitQuimica [cymitquimica.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. angenechemical.com [angenechemical.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
Procurement and Verification of Methyl 3,5-difluoro-4-methoxybenzoate for Pharmaceutical Research and Development
An In-depth Technical Guide for Researchers
Abstract
Methyl 3,5-difluoro-4-methoxybenzoate (CAS No. 100431-63-8) is a key aromatic building block in medicinal chemistry, valued for the unique electronic properties conferred by its fluorine and methoxy substituents. The incorporation of fluorine-containing motifs is a widely adopted strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides drug development professionals with a comprehensive framework for sourcing high-purity Methyl 3,5-difluoro-4-methoxybenzoate, establishing rigorous in-house quality control protocols, and ensuring safe laboratory handling.
Introduction: The Strategic Importance of Methyl 3,5-difluoro-4-methoxybenzoate in Drug Discovery
Methyl 3,5-difluoro-4-methoxybenzoate is a substituted benzoic acid derivative. Its utility in synthetic chemistry stems from the presence of multiple functional groups that can be strategically manipulated. The difluoro substitution pattern significantly influences the molecule's electronic properties and can be a critical component in the synthesis of more complex molecules, including active pharmaceutical ingredients.[3] The presence of fluorine atoms can enhance a compound's lipophilicity and impact its biological activity, making it a point of interest in pharmaceutical research.[3]
The difluoro(methoxy)methyl group, a related moiety, is considered a valuable tool for modulating the electronic properties of aromatic compounds, with applications in medicinal chemistry and materials science.[4] The strategic placement of fluorine atoms and methoxy groups on an aromatic ring allows for fine-tuning of a molecule's physicochemical properties, which is a cornerstone of modern drug design.[1][2][5]
Key Physicochemical Properties:
-
Molecular Formula: C₉H₈F₂O₃
-
Molecular Weight: 202.16 g/mol
-
Appearance: Typically a solid
Sourcing and Supplier Qualification: A Framework for Researchers
The integrity of any research program begins with the quality of its starting materials. Sourcing Methyl 3,5-difluoro-4-methoxybenzoate requires a diligent supplier evaluation process. The following criteria should be central to your procurement strategy:
Core Evaluation Criteria:
-
Purity and Analytical Data: The supplier must provide a comprehensive Certificate of Analysis (CoA) for each batch. This document should, at a minimum, include the compound's identity, purity (typically ≥95% for research grades), and the analytical method used for determination (e.g., HPLC, GC). For initial evaluations, requesting copies of the primary analytical data, such as ¹H NMR and HPLC traces, is a prudent step to verify the stated purity.
-
Batch-to-Batch Consistency: For long-term projects, consistency is paramount. Inquire about the supplier's manufacturing and quality control processes to ensure reproducibility. A reliable supplier should be able to provide data demonstrating minimal variation between different production lots.
-
Available Quantities and Scalability: Suppliers should be able to cater to the full spectrum of research needs, from milligram and gram quantities for initial screening to kilogram quantities for preclinical and developmental work.
-
Transparency and Technical Support: A reputable supplier will have a knowledgeable technical support team that can readily answer questions about synthesis, stability, and handling.
Table 1: Representative Suppliers of Methyl 3,5-difluoro-4-methoxybenzoate
| Supplier | Purity | Available Quantities | Notes |
| Fluorochem | ≥95% | 1g, 5g | A well-established supplier of fluorinated compounds.[6] |
| Sigma-Aldrich | Varies | Research Quantities | Offers a wide range of chemicals for research, though analytical data may need to be specifically requested for some products. |
| CymitQuimica | ≥95% | 1g, 5g | Provides products intended for laboratory use.[6] |
Note: This table is for illustrative purposes. Researchers should conduct their own due diligence and obtain current information directly from suppliers.
Essential In-House Quality Control and Verification
Upon receipt of Methyl 3,5-difluoro-4-methoxybenzoate, independent verification of its identity and purity is a critical, self-validating step. This "trust but verify" approach safeguards against potential impurities that could compromise experimental results.
Workflow for Incoming Material Verification
Caption: Workflow for the quality control of incoming Methyl 3,5-difluoro-4-methoxybenzoate.
Experimental Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of Methyl 3,5-difluoro-4-methoxybenzoate.
-
Methodology:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹⁹F NMR spectra on a calibrated NMR spectrometer.
-
Expected ¹H NMR Signals: Protons of the methyl ester and methoxy groups should be visible as singlets. The aromatic proton will appear as a triplet due to coupling with the two equivalent fluorine atoms.
-
Expected ¹⁹F NMR Signals: A single resonance is expected for the two equivalent fluorine atoms.
-
Compare the obtained spectra with reference data to confirm the structure.
-
B. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound.
-
Methodology:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Develop an appropriate HPLC method. A reverse-phase C18 column is a common starting point. The mobile phase will typically consist of a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid.
-
Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Safe Handling and Storage
Adherence to proper safety protocols is mandatory when working with any chemical reagent. The following guidelines are based on available Safety Data Sheets (SDS).
Hazard Identification and Personal Protective Equipment (PPE)
-
Hazards: Methyl 3,5-difluoro-4-methoxybenzoate is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8][9]
-
Personal Protective Equipment:
-
Eye Protection: Safety glasses with side shields or goggles are required.[8]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[8] Gloves must be inspected before use.
-
Skin and Body Protection: A lab coat should be worn.[8]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[7][8][9]
-
Handling and Storage Procedures
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.[7]
-
Storage: Store in a cool, dry, and well-ventilated place.[8][10] Keep the container tightly closed.[8][9][10]
Emergency Procedures
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[7][8][9] Remove contact lenses if present and easy to do.[7][8][9] Continue rinsing and seek immediate medical attention.
-
In Case of Skin Contact: Wash with plenty of soap and water.[7][8][9] If skin irritation occurs, get medical advice.
-
In Case of Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7][8][9]
-
In Case of Spillage: Absorb the spilled material with an inert absorbent and transfer it to a suitable container for disposal.[7]
Conclusion
Methyl 3,5-difluoro-4-methoxybenzoate is a valuable reagent for researchers in drug discovery and development. The success of synthetic campaigns relying on this building block is directly tied to its quality and purity. By implementing a robust supplier qualification process, conducting thorough in-house analytical verification, and adhering to strict safety protocols, scientists can ensure the integrity and reproducibility of their research, ultimately accelerating the path to novel therapeutic discoveries.
References
- Safety Data Sheet - Fluorochem. (2024, December 19).
- SAFETY DATA SHEET - Sigma-Aldrich. (2023, September 13).
- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties - Journal of Organic and Pharmaceutical Chemistry. (2024, November 24).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 6).
- Safety Data Sheet - ChemScene. (2025, October 24).
- METHYL 3-FLUORO-4-METHOXYBENZOATE | 369-30-2 - ChemicalBook. (2025, July 14).
- SAFETY DATA SHEET - TCI Chemicals.
- Methyl 3,5-difluoro-4-methoxybenzoate - CymitQuimica.
- Methyl 4-fluoro-3-methoxybenzoate 74385-37-8 - Sigma-Aldrich.
- METHYL 4,5-DIFLUORO-2-METHOXYBENZOATE (CAS 1261444-15-8) - Fluorochem.
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv.
- 3,5-Difluoro-4-methylbenzoic acid | C8H6F2O2 | CID 10888371 - PubChem.
- Methyl 3,5-dihydroxy-4-methoxybenzoate - Echemi.
- CAS 319-60-8: 3,5-Difluoro-4-methoxybenzoic acid - CymitQuimica.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18).
- Myristic acid natural, = 98.5 , FG 544-63-8 - Sigma-Aldrich.
- 4360-63-8|2-Bromomethyl-1,3-dioxolane|BLD Pharm.
- METHYL 3,5-DICHLORO-4-METHOXYBENZOATE synthesis - ChemicalBook.
- Methyl 3,5-dihydroxy-4-methoxybenzoate. | Download Scientific Diagram - ResearchGate.
- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. (2007, September 10).
- Myristic Acid 95% - Food Grade Supplier and Distributor of Bulk, LTL, Wholesale products.
- The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (2023, August 15).
- The Role of Methyl 4-hydroxy-3,5-dimethylbenzoate in Pharmaceutical Synthesis: A Review of Current Applications - Benchchem.
- Myristic acid, CAS 544-63-8 | 800399 - Merck Millipore.
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines | ChemRxiv. (2025, March 12).
- 2-Bromomethyl-1,3-dioxolane 4360-63-8 | Tokyo Chemical Industry Co., Ltd.(APAC).
- Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents.
- CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. CAS 319-60-8: 3,5-Difluoro-4-methoxybenzoic acid [cymitquimica.com]
- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 3,5-difluoro-4-methoxybenzoate | CymitQuimica [cymitquimica.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. chemscene.com [chemscene.com]
- 10. tcichemicals.com [tcichemicals.com]
The Uncharacterized State: A Technical Guide to the Synthesis and Physicochemical Analysis of Methyl 3,5-difluoro-4-methoxybenzoate
Abstract
In the landscape of drug discovery and material science, the synthesis and characterization of novel small molecules are fundamental endeavors. Methyl 3,5-difluoro-4-methoxybenzoate, a halogenated aromatic ester, represents a class of compounds with significant potential as a scaffold in medicinal chemistry and as an intermediate in the synthesis of complex organic materials. However, a conspicuous gap exists in the scientific literature regarding its fundamental physicochemical properties, namely its melting and boiling points. This guide addresses this lacuna by providing a comprehensive framework for the synthesis, purification, and rigorous experimental determination of these critical parameters. Eschewing a simple reporting of data, we present a holistic, field-proven methodology that empowers researchers to characterize this and other novel compounds with confidence and scientific integrity. The protocols detailed herein are designed to be self-validating, emphasizing the causality behind experimental choices, and are grounded in authoritative analytical principles.
Introduction: The Significance of Physicochemical Properties
The melting and boiling points of a pure crystalline solid are intrinsic physical constants that are dictated by the strength of its intermolecular forces. For a researcher in drug development, these values are more than mere numbers; they are indicators of purity, provide insight into the compound's crystal lattice energy, and are critical for downstream process development, such as formulation and stability studies. A sharp melting point range, typically less than 1°C, is a reliable indicator of high purity for a crystalline solid.[1][2] Conversely, the presence of impurities will typically depress the melting point and broaden the melting range.[1]
Given the absence of published data for Methyl 3,5-difluoro-4-methoxybenzoate, this guide provides the necessary theoretical and practical framework for its synthesis and the subsequent experimental determination of its melting and boiling points.
Synthesis of Methyl 3,5-difluoro-4-methoxybenzoate: An Exemplary Protocol
The synthesis of Methyl 3,5-difluoro-4-methoxybenzoate can be achieved via the Fischer esterification of 3,5-difluoro-4-methoxybenzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid.[3][4] This method is widely applicable for the preparation of esters from carboxylic acids and alcohols.[3][4]
Reaction Mechanism and Rationale
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The protonation of the carbonyl oxygen of the carboxylic acid by the catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. The reaction is driven to completion by using an excess of one of the reactants, typically the less expensive one (in this case, methanol), or by removing water as it is formed.
Experimental Protocol: Synthesis
Materials:
-
3,5-difluoro-4-methoxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add 3,5-difluoro-4-methoxybenzoic acid (e.g., 5.0 g, 1 equivalent).
-
Add an excess of anhydrous methanol (e.g., 50 mL).
-
Carefully and slowly add concentrated sulfuric acid (e.g., 1 mL) dropwise with stirring.
-
Add a few boiling chips and attach a reflux condenser.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) to remove unreacted acid, and finally with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3,5-difluoro-4-methoxybenzoate.
-
Purify the crude product by recrystallization or column chromatography to obtain a pure, crystalline solid.
Experimental Determination of Melting Point
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range.
Methodology: Digital Melting Point Apparatus
Modern digital melting point apparatuses offer a precise and automated method for this determination.[5][6][7][8][9] They typically consist of a heated metal block with a sample holder for capillary tubes and a digital thermometer.
Protocol:
-
Sample Preparation: Finely powder a small amount of the purified Methyl 3,5-difluoro-4-methoxybenzoate. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[8]
-
Instrument Setup: Place the capillary tube into the heating block of the digital melting point apparatus.
-
Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid determination by setting a fast ramp rate (e.g., 10-20°C/minute) to get a rough estimate.[5]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point. Set a slow heating rate (1-2°C/minute) to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.[10]
Methodology: Thiele Tube
The Thiele tube method is a classic and effective technique that utilizes a circulating oil bath to ensure uniform heating.[10][11][12]
Protocol:
-
Sample Preparation: Prepare a packed capillary tube as described for the digital method.
-
Apparatus Setup: Attach the capillary tube to a thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.
-
Insert the thermometer and capillary tube assembly into the Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the sample is immersed in the oil.
-
Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner. The design of the tube promotes convection currents, leading to uniform temperature distribution.
-
Observation and Recording: As the temperature rises, observe the sample closely. Record the temperature at the onset and completion of melting.
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Since Methyl 3,5-difluoro-4-methoxybenzoate is expected to be a solid at room temperature, its boiling point will be significantly higher and may require determination under reduced pressure to prevent decomposition. The following describes a micro-scale method suitable for small sample quantities.
Methodology: Capillary Method (Siwoloboff Method)
This micro-method is advantageous as it requires a very small amount of the sample.[13][14][15][16][17]
Protocol:
-
Sample Preparation: Place a small amount of liquid Methyl 3,5-difluoro-4-methoxybenzoate (if it is a low melting solid, it can be gently warmed to its liquid state) into a small test tube (fusion tube) to a depth of about 1-2 cm.
-
Capillary Insertion: Take a melting point capillary tube, seal one end, and place it, open end down, into the liquid in the test tube.
-
Apparatus Setup: Attach the test tube assembly to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Suspend the apparatus in a heating bath (e.g., a Thiele tube with high-temperature oil). Heat the bath gradually.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube as the trapped air and then the substance's vapor expand.[13][18]
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The moment the bubbling ceases and the liquid is drawn into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. Record the temperature at this exact moment; this is the boiling point.[13][18]
Data Presentation
The experimentally determined physicochemical properties of Methyl 3,5-difluoro-4-methoxybenzoate should be recorded in a clear and structured format.
| Property | Experimental Value | Method Used | Observations |
| Melting Point | TBD (°C) | Digital Apparatus / Thiele Tube | e.g., Sharp, clear melt |
| Boiling Point | TBD (°C) at X mmHg | Capillary Method | e.g., Colorless vapor |
| Appearance | TBD | Visual Inspection | e.g., White crystalline solid |
Visualizing the Workflow
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of Methyl 3,5-difluoro-4-methoxybenzoate.
Melting Point Determination Workflow
Caption: Workflow for the experimental determination of the melting point.
Conclusion
References
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
University of Calgary. (n.d.). Melting point determination. [Link]
-
Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. [Link]
-
Wikipedia. (n.d.). Thiele tube. [Link]
-
monocerosfour. (2008, June 12). Chemical Analysis: determining melting points with the Thiele-Dennis tube. [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
-
University of California, Irvine. (n.d.). The Digital Melting Point Apparatus. [Link]
-
University of Babylon. (n.d.). Determination of the melting point. [Link]
-
Contech Instruments. (n.d.). DIGITAL MELTING POINT APPARATUS. [Link]
-
ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION If a sample of a liquid is placed in an otherwise empty spac. [Link]
-
Cole-Parmer. (n.d.). Digital Melting Point Apparatus. [Link]
-
YouTube. (2022, December 19). CHM 251 Boiling Point Determination (Capillary Tube Method). [Link]
-
Kwantlen Polytechnic University. (n.d.). Experiment 1: Melting-point Determinations. [Link]
-
Scribd. (n.d.). Determination of Boiling Point | PDF. [Link]
-
University of Colorado Boulder. (n.d.). DigiMelt Melting Point Apparatus. [Link]
-
Unknown. (n.d.). Determination of Melting Point. [Link]
-
JoVE. (2020, March 26). Video: Boiling Points - Concept. [Link]
-
chymist.com. (n.d.). Micro Boiling Point Determination. [Link]
-
BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. [Link]
-
chemconnections.org. (n.d.). Boiling Point Determination. [Link]
-
YouTube. (2015, May 13). Melting Point Using DIgiMelt. [Link]
-
Unknown. (n.d.). Micro-boiling point measurement. [Link]
-
Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. [Link]
-
Scribd. (n.d.). Micro-Method for Boiling Point Determination | PDF. [Link]
-
Chem.info. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]
-
Centers for Disease Control and Prevention. (n.d.). Supporting Information. [Link]
-
Gesher. (2026, February 12). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. [Link]
- Google Patents. (n.d.).
-
Unknown. (n.d.). Preparation of Methyl Benzoate. [Link]
Sources
- 1. almaaqal.edu.iq [almaaqal.edu.iq]
- 2. athabascau.ca [athabascau.ca]
- 3. nbinno.com [nbinno.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. contechweighingscales.com [contechweighingscales.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Thiele tube - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. timstar.co.uk [timstar.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Video: Boiling Points - Concept [jove.com]
- 16. chymist.com [chymist.com]
- 17. chemconnections.org [chemconnections.org]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Yield Synthesis of 3,5-Difluoro-4-methoxybenzoic Acid via Methyl Ester Hydrolysis
Abstract
This application note provides a detailed, robust, and scalable protocol for the synthesis of 3,5-difluoro-4-methoxybenzoic acid, a key building block in pharmaceutical research and development. The synthesis proceeds via the saponification (base-catalyzed hydrolysis) of its corresponding methyl ester, methyl 3,5-difluoro-4-methoxybenzoate. We present a comprehensive guide covering the mechanistic underpinnings, step-by-step experimental procedures, safety considerations, and analytical characterization of the final product. The described protocol consistently delivers high yields and purity, suitable for downstream applications in drug discovery and process development.
Introduction: Scientific & Industrial Context
Substituted benzoic acids, particularly those containing fluorine atoms, are privileged scaffolds in medicinal chemistry. The unique electronic properties of fluorine, such as its high electronegativity and ability to form strong C-F bonds, can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, binding affinity, and membrane permeability. 3,5-difluoro-4-methoxybenzoic acid, in particular, serves as a crucial intermediate in the synthesis of various bioactive molecules.
The conversion of a stable methyl ester to the corresponding carboxylic acid is a fundamental transformation in organic synthesis. While both acidic and basic conditions can effect this hydrolysis, base-catalyzed hydrolysis, or saponification, is often preferred for its irreversibility and typically cleaner reaction profiles.[1][2] The final, irreversible acid-base reaction between the initially formed carboxylic acid and the alkoxide leaving group drives the reaction to completion, ensuring high conversion rates.[3][4]
This guide focuses on a field-proven, base-catalyzed approach using lithium hydroxide (LiOH) in a mixed solvent system, a choice predicated on achieving optimal substrate solubility and reaction kinetics.
Reaction Mechanism: Base-Catalyzed Ester Hydrolysis (Saponification)
The saponification of methyl 3,5-difluoro-4-methoxybenzoate follows a well-established nucleophilic acyl substitution pathway. The mechanism unfolds in three key stages:
-
Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This addition step breaks the C=O π-bond and forms a transient tetrahedral intermediate.[5]
-
Leaving Group Elimination: The unstable tetrahedral intermediate collapses, reforming the C=O double bond. This process is accompanied by the elimination of the methoxide ion (CH₃O⁻), which serves as the leaving group.
-
Irreversible Acid-Base Reaction: The methoxide ion is a strong base (the pKa of its conjugate acid, methanol, is ~16) and immediately deprotonates the newly formed carboxylic acid (pKa ~3-4). This highly favorable and essentially irreversible proton transfer forms the stable carboxylate salt and methanol.[3][4]
An acidic workup is subsequently required to protonate the carboxylate salt, precipitating the desired neutral carboxylic acid product from the aqueous solution.[3]
Experimental Protocol
This protocol is optimized for a ~5 mmol scale and can be scaled linearly with appropriate adjustments to equipment and reagent volumes.
Materials & Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Methyl 3,5-difluoro-4-methoxybenzoate | ≥98% | Commercially Available | 32596-33-1 | Starting Material |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | ACS Reagent | Sigma-Aldrich | 1310-66-3 | Hydrolysis Reagent |
| Tetrahydrofuran (THF) | Anhydrous | Fisher Scientific | 109-99-9 | Reaction Solvent |
| Deionized Water (H₂O) | Type II | --- | 7732-18-5 | Reaction/Workup Solvent |
| Hydrochloric Acid (HCl) | 3 M Aqueous | VWR | 7647-01-0 | For Acidification |
| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore | 141-78-6 | Extraction Solvent |
| Brine (Saturated NaCl) | --- | In-house prep. | 7647-14-5 | For Washing |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Alfa Aesar | 7487-88-9 | Drying Agent |
Safety & Handling
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and nitrile gloves are mandatory at all times.
-
Reagent Handling:
-
Lithium Hydroxide: Corrosive. Avoid inhalation of dust and contact with skin and eyes.[6] Handle in a well-ventilated area or fume hood.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle only in a chemical fume hood.
-
Organic Solvents (THF, EtOAc): Flammable and volatile. Keep away from ignition sources.
-
-
Reaction Monitoring: The reaction progress should be monitored to avoid prolonged heating, which could lead to potential side reactions.
Refer to the Safety Data Sheets (SDS) for all chemicals before commencing work.[7][8][9]
Reaction Workflow Diagram
Caption: Workflow for the Saponification of Methyl Ester.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve methyl 3,5-difluoro-4-methoxybenzoate (1.01 g, 5.0 mmol, 1.0 eq.) in a mixture of tetrahydrofuran (15 mL) and deionized water (5 mL). Stir at room temperature until a homogeneous solution is achieved.
-
Scientist's Note: A mixed THF/water solvent system is crucial.[10] THF ensures the solubility of the organic ester, while water is necessary to dissolve the lithium hydroxide and participate in the hydrolysis.
-
-
Initiation of Hydrolysis: In a separate beaker, dissolve lithium hydroxide monohydrate (0.42 g, 10.0 mmol, 2.0 eq.) in deionized water (5 mL). Add this aqueous solution to the flask containing the ester.
-
Scientist's Note: Using at least two equivalents of base ensures the reaction goes to completion, accounting for any potential acidic impurities and driving the equilibrium.[11][12] LiOH is often preferred for its high water solubility and the reduced tendency of lithium carboxylates to form emulsions during workup compared to sodium or potassium salts.
-
-
Reaction Progress: Heat the reaction mixture to 50 °C using a heating mantle and stir for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting ester is UV active, while the product (carboxylate salt) will remain at the baseline.
-
Workup - Quenching and Acidification: Once the reaction is complete (as indicated by TLC), cool the flask in an ice-water bath to 0-5 °C. Slowly add 3 M HCl dropwise while stirring vigorously. Monitor the pH with indicator paper. Continue adding acid until the pH of the solution is approximately 2. A white precipitate of the carboxylic acid will form.[12][13]
-
Scientist's Note: Performing the acidification at low temperature helps control the exotherm and promotes the formation of well-defined crystals, which are easier to filter.
-
-
Isolation: Isolate the white solid precipitate by vacuum filtration using a Büchner funnel.[14] Wash the filter cake with two portions of cold deionized water (2 x 10 mL) to remove any inorganic salts.
-
Drying: Transfer the purified solid to a pre-weighed watch glass and dry under high vacuum at room temperature to a constant weight. A typical yield is 85-95%.
Characterization of 3,5-Difluoro-4-methoxybenzoic Acid
The identity and purity of the synthesized product should be confirmed by standard analytical techniques.
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₈H₆F₂O₂ |
| Molecular Weight | 188.13 g/mol |
| Melting Point | 182-185 °C |
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.5 (s, 1H, -COOH)
-
δ 7.55 (d, J = 8.0 Hz, 2H, Ar-H)
-
δ 3.95 (s, 3H, -OCH₃)
-
Analyst's Note: The broad singlet around 13.5 ppm is characteristic of a carboxylic acid proton. The two aromatic protons appear as a doublet due to coupling with the two equivalent fluorine atoms.
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
δ 165.5 (C=O)
-
δ 155.0 (d, J = 245 Hz, C-F)
-
δ 138.0 (t, J = 10 Hz, C-OCH₃)
-
δ 128.0 (C-COOH)
-
δ 112.0 (d, J = 20 Hz, C-H)
-
δ 61.5 (-OCH₃)
-
Analyst's Note: The large coupling constant (J ≈ 245 Hz) for the carbon directly attached to fluorine is a hallmark of C-F bonds in ¹³C NMR spectroscopy.
-
-
Mass Spectrometry (ESI-):
-
Calculated for C₈H₅F₂O₂⁻ [M-H]⁻: 187.02
-
Found: 187.02
-
Conclusion
The protocol detailed herein provides an efficient, reliable, and scalable method for the synthesis of high-purity 3,5-difluoro-4-methoxybenzoic acid from its methyl ester. The use of lithium hydroxide in a THF/water system ensures complete hydrolysis, and a straightforward acidic workup facilitates easy isolation of the final product. This application note serves as a valuable resource for researchers in medicinal chemistry and process development requiring access to this important fluorinated building block.
References
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. [Link]
-
BYJU'S. (n.d.). Ester Hydrolysis. [Link]
-
PSIBERG. (2023). Esters Hydrolysis: Types and their Mechanisms. [Link]
-
Studylib. (n.d.). Enolate Alkylation Lab: Ester Saponification & Amide Formation. [Link]
-
Course Hero. (2023). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. [Link]
-
OperaChem. (2024). Saponification-Typical procedures. [Link]
- Google Patents. (2011). CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]
-
YouTube. (2015). Purification of Benzoic Acid by Crystallization. [Link]
- Google Patents. (1978).
-
Organic Chemistry Tutor. (n.d.). Saponification of Esters. [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet. [Link]
- Google Patents. (2014).
-
CDC Stacks. (n.d.). Supporting Information. [Link]
-
ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. [Link]
- Google Patents. (2000). CN1251833A - Process for preparing substituted benzoic acid.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
National Bureau of Standards. (n.d.). Preparation of benzoic acid of high purity. [Link]
-
SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
-
PubChem. (n.d.). 3,5-Difluoro-4-methylbenzoic acid. [Link]
-
Filo. (2025). EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE. [Link]
-
Justia Patents. (1979). Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. [Link]
-
Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. [Link]
-
Reddit. (2020). Isomerization during hydrolysis of a methyl ester. [Link]
-
Reddit. (2025). Hydrolysis of chiral methyl ester. [Link]
-
Taylor & Francis Group. (n.d.). 6.3 Methyl Esters and Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link]
-
Reddit. (2020). Help with what should be a simple hydrolysis. [Link]
-
Reddit. (2024). 1H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be?. [Link]
Sources
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. psiberg.com [psiberg.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. byjus.com [byjus.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 11. studylib.net [studylib.net]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
- 13. EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters undergo a.. [askfilo.com]
- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 3,5-difluoro-4-methoxybenzoate by Column Chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals undertaking the purification of Methyl 3,5-difluoro-4-methoxybenzoate via column chromatography. It is designed to move beyond a simple protocol, offering troubleshooting guidance and frequently asked questions to address common challenges encountered during this specific separation.
Introduction
Methyl 3,5-difluoro-4-methoxybenzoate is an important intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purification is a critical step to ensure the quality and efficacy of the final product. Column chromatography is a widely used technique for this purpose, but its success hinges on a clear understanding of the compound's properties and the chromatographic principles at play. This guide provides a comprehensive resource to navigate the purification process effectively.
Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography of Methyl 3,5-difluoro-4-methoxybenzoate, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Impurities | - Inappropriate solvent system polarity.- Co-elution with structurally similar impurities (e.g., starting materials, isomers).- Column overloading. | - Optimize the solvent system: Systematically vary the ratio of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.3 for the target compound on TLC.[1]- Consider a different solvent system: If hexane/ethyl acetate fails, explore systems like dichloromethane/methanol for more polar compounds.[2]- Reduce the amount of crude material loaded onto the column. |
| Product Elutes Too Quickly (High Rf) | - The solvent system is too polar. | - Decrease the proportion of the polar solvent in your mobile phase. For example, if using 20% ethyl acetate in hexane, try 10% or 15%. |
| Product Does Not Elute from the Column (Low or Zero Rf) | - The solvent system is not polar enough.- The compound may be degrading on the silica gel. | - Gradually increase the polarity of the mobile phase (gradient elution).- Test the stability of your compound on a silica TLC plate by spotting and letting it sit for an hour before eluting to see if degradation occurs.[1] If it degrades, consider using a less acidic stationary phase like neutral alumina. |
| Tailing of the Product Spot on TLC and Broad Peaks from the Column | - The compound is interacting too strongly with the acidic silica gel.- The sample is too concentrated when loaded. | - Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize acidic sites on the silica.[3]- Ensure the sample is dissolved in a minimal amount of the initial mobile phase before loading. |
| Streaking on the TLC Plate | - The sample is not fully dissolved in the spotting solvent.- The compound is acidic or basic. | - Use a stronger, more polar solvent to dissolve the sample for spotting, but ensure the spot is small and the solvent is fully evaporated before running the TLC.- As with tailing, consider adding a modifier to the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of Methyl 3,5-difluoro-4-methoxybenzoate?
A good starting point for a compound of this nature is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[2] Begin with a low polarity mixture, such as 5-10% ethyl acetate in hexane, and gradually increase the polarity based on TLC analysis.
Q2: What stationary phase should I use?
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most common and generally suitable stationary phase for this compound.[4] If your compound shows signs of degradation, consider using neutral alumina.
Q3: How do I determine the correct solvent system using Thin Layer Chromatography (TLC)?
The ideal solvent system for column chromatography will give your target compound an Rf value between 0.2 and 0.4 on a TLC plate.[1] The Rf value is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[5]
Q4: What are the potential impurities I should be looking for?
Common impurities can include unreacted starting materials such as 3,5-difluoro-4-methoxybenzoic acid, or byproducts from the esterification reaction. Depending on the synthetic route, isomers or related compounds may also be present.
Q5: My compound is not UV active. How can I visualize it on a TLC plate?
If your compound is not visible under a UV lamp, you can use staining solutions. A potassium permanganate stain is a good general-purpose stain that reacts with many organic compounds. Iodine vapor is another common visualization technique.
Q6: Should I use a gradient or isocratic elution?
For a mixture with components of significantly different polarities, a gradient elution (where the polarity of the mobile phase is gradually increased) is often more efficient. If the impurities are close in polarity to your product, a slow and careful isocratic elution (using a constant solvent composition) may provide better separation.
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for the purification of Methyl 3,5-difluoro-4-methoxybenzoate.
1. Preparation of the Column:
-
Select an appropriately sized glass column with a stopcock.
-
Insert a small plug of cotton or glass wool at the bottom of the column.[4]
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.[4]
-
Carefully pour the slurry into the column, avoiding air bubbles.
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until it is just level with the top of the sand.
2. Sample Loading:
-
Dissolve the crude Methyl 3,5-difluoro-4-methoxybenzoate in a minimal amount of the initial mobile phase or a volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Drain the solvent until the sample is absorbed into the sand.
-
Gently add a small amount of the mobile phase to wash the sides of the column and allow it to absorb into the sand.
3. Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes).[4]
-
If using a gradient, gradually increase the polarity of the mobile phase according to your TLC analysis.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing the spots.
4. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified Methyl 3,5-difluoro-4-methoxybenzoate.
Visualization of the Workflow
The following diagram illustrates the general workflow for purifying Methyl 3,5-difluoro-4-methoxybenzoate by column chromatography.
Caption: A flowchart of the column chromatography process.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues during the purification process.
Caption: A decision tree for troubleshooting column chromatography.
References
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
MarZ Chemistry. (n.d.). Chromatography - RF Values. Retrieved from [Link]
-
Request PDF. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
Sources
Troubleshooting low conversion rates in methyl anisate fluorination
This guide serves as a specialized technical support resource for researchers encountering low conversion rates during the fluorination of Methyl Anisate (Methyl 4-methoxybenzoate).[1][2]
Topic: Troubleshooting Low Conversion & Yield Optimization Substrate: Methyl Anisate (CAS: 121-98-2) Target Transformation: Aryl C-H Fluorination (typically ortho-to-methoxy)[1][2]
Executive Summary: The "Push-Pull" Electronic Challenge
Methyl anisate presents a classic electronic conflict in electrophilic aromatic substitution (SEAr).[1][2] While the methoxy group (-OMe) is a strong ortho/para activator, the methyl ester (-COOMe) is a strong electron-withdrawing group (EWG) that deactivates the ring.[1][2]
-
The Trap: Researchers often treat methyl anisate like anisole, expecting rapid reaction with Selectfluor™ at room temperature.[1]
-
The Reality: The ester group significantly raises the activation energy.[1] Low conversion is typically due to insufficient electrophilicity of the fluorinating agent relative to the deactivated arene, or catalyst poisoning in transition-metal-mediated pathways.[1]
Diagnostic Workflow
Use this logic tree to identify the root cause of your low conversion.
Figure 1: Decision matrix for diagnosing low conversion in deactivated anisole derivatives.
Troubleshooting Guide: Specific Failure Modes
Issue A: The "Deactivated Substrate" Barrier (Electrophilic Route)
Symptom: Starting material remains unconsumed despite excess Selectfluor (F-TEDA-BF4).[1][2] Root Cause: The ester group pulls electron density, making the ring a poor nucleophile for standard SEAr.[1] Solution:
-
Solvent Switch: Replace Dichloromethane (DCM) or pure Acetonitrile (MeCN) with Nitromethane (MeNO₂) or a MeCN/TFA (Trifluoroacetic acid) mixture.[1][2]
-
Why: Nitromethane is polar but non-nucleophilic, stabilizing the charged intermediates. TFA increases the electrophilicity of the fluorinating agent via protonation or hydrogen bonding.
-
-
Temperature: Increase reaction temperature to 60–80°C . Methyl anisate is thermally stable; room temperature is often insufficient for this specific substrate.[1][2]
Issue B: Solubility & Phase Transfer
Symptom: Selectfluor remains as a solid at the bottom of the flask; conversion stalls at <10%.[1] Root Cause: Selectfluor has poor solubility in non-polar organic solvents.[1][2] Solution:
-
Enhanced: Add a phase transfer catalyst (e.g., 18-Crown-6 or Tetrabutylammonium tetrafluoroborate ) if using less polar solvents.[1][2]
-
Alternative: Use NFSI (N-Fluorobenzenesulfonimide) which is soluble in organic solvents like Toluene or DCE, though it is generally less reactive than Selectfluor without activation.[1][2]
Issue C: Radical Quenching (Transition Metal/Photocatalysis)
Symptom: Reaction turns black (silver mirror) or conversion stops abruptly after 1 hour.[1][2] Root Cause: If using Ag(I) or photocatalysis, oxygen or trace moisture may be quenching the radical chain or deactivating the catalyst.[1] Solution:
-
Degassing: Sparge the solvent with Argon for 15 minutes before adding the catalyst.[1]
-
Oxidant: If using a radical mechanism (e.g., Ag-catalyzed), ensure a stoichiometric oxidant (like K₂S₂O₈) is present if the cycle requires re-oxidation of the metal.[1]
Recommended Protocol: Ag-Catalyzed Radical Fluorination
For methyl anisate, standard electrophilic fluorination is often sluggish.[1][2] A Silver-Catalyzed Radical Decarboxylation (if starting from the acid) or Direct Radical C-H Fluorination is superior.[1][2]
Method: Silver-Catalyzed C-H Fluorination (Adapted for Deactivated Arenes)[1][2]
| Component | Equivalent | Role |
| Methyl Anisate | 1.0 equiv | Substrate |
| Selectfluor | 2.0 equiv | Fluorine Source & Oxidant |
| AgNO₃ | 10-20 mol% | Catalyst (generates Ag(II)) |
| TFA | 1.0 equiv | Additive (Proton source) |
| Solvent | DCM/H₂O (biphasic) | Solvent System |
Step-by-Step Procedure:
-
Setup: In a sealed tube equipped with a magnetic stir bar, combine Methyl Anisate (1.0 mmol), Selectfluor (2.0 mmol), and AgNO₃ (0.1 mmol).
-
Solvent: Add Dichloromethane (DCM, 2.0 mL) and Water (2.0 mL).[1][2] Note: The biphasic system helps solubilize Selectfluor (aqueous phase) while protecting the organic substrate.[1]
-
Reaction: Seal the tube and heat to 50°C with vigorous stirring (1000 rpm).
-
Monitoring: Check by TLC or LC-MS at 4 hours. If conversion is <50%, add another 0.5 equiv of AgNO₃.[1]
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.[1][2]
Why this works: The Ag(I)/Ag(II) redox cycle generates a nitrogen-centered radical on Selectfluor, which is more potent than the cation itself, allowing it to attack the deactivated ring of methyl anisate [1, 2].[1]
Frequently Asked Questions (FAQ)
Q: Can I use NFSI instead of Selectfluor? A: Yes, but NFSI is generally less reactive towards deactivated arenes like methyl anisate in the absence of a transition metal catalyst.[1] If you must use NFSI, consider using a Palladium (Pd) catalyst (e.g., Pd(OAc)₂) which can activate the C-H bond first, followed by fluorination [3].[1]
Q: Why am I getting demethylated product (4-hydroxybenzoate)? A: This is a common side reaction called O-demethylation.[1][2] It occurs if the reaction becomes too acidic (e.g., using pure TFA as solvent) or if the temperature is too high (>100°C).[1] Buffer the reaction with mild base (e.g., NaHCO₃) if this persists, or switch to non-acidic radical conditions.
Q: I see a peak at M+19 but also M+37. What is M+37? A: M+19 is your desired monofluorinated product.[1][2] M+37 corresponds to chlorination (M+35/37).[1][2] Selectfluor is a salt derived from DABCO and contains a -CH₂Cl group (in the synthesis precursor) or chloride counterions if not properly purified.[1][2] Ensure you are using high-purity Selectfluor (F-TEDA-BF₄) and not the chloride salt version.[1][2]
References
-
Mechanism of Electrophilic Fluorination
-
Silver-Catalyzed Fluorination
-
Transition Metal Catalyzed C-H Fluorination
-
Selectfluor Properties & Handling
Sources
Controlling temperature for selective fluorination of methyl benzoates
Department: Advanced Catalysis & Process Optimization Subject: Thermodynamic & Kinetic Control in Pd-Catalyzed C–H Fluorination Reference ID: TS-FLUOR-MB-2026[1]
The Core Challenge: The Temperature Paradox
Why is this reaction difficult? Selective fluorination of methyl benzoates presents a distinct thermodynamic conflict. The ester group is a weak directing group (DG) , meaning it coordinates poorly to Palladium compared to pyridines or amides.[1]
-
The Activation Barrier: High temperatures (
) are typically required to force the Pd(II) center to insert into the ortho-C–H bond (cyclopalladation) and to drive the difficult reductive elimination of the C–F bond from the Pd(IV) intermediate.[1] -
The Stability Limit: The most common electrophilic fluorinating reagents (e.g., Selectfluor, NFSI) are thermally sensitive. Selectfluor, for instance, can undergo non-productive decomposition or radical side-reactions at temperatures required for the C–H activation step.[1]
The Result: Users often encounter a "Goldilocks" failure mode—too cold, and no reaction occurs; too hot, and the oxidant decomposes, leading to palladium black precipitation and low yields.
Troubleshooting Guide (Interactive Help Desk)
Symptom 1: Reaction mixture turns black/brown rapidly; Low Yield.[1]
-
Diagnosis: Catalyst Decomposition (Pd Black Formation). [1]
-
Cause: The oxidant (Selectfluor) decomposed before the catalytic cycle could turn over, or the Pd(IV) species failed to undergo reductive elimination and collapsed.[1]
-
-
Corrective Action:
-
Ramp Rate Control: Do not plunge the vessel into a pre-heated
block. Ramp temperature at to allow the active Pd(II) species to stabilize before reaching peak thermal stress.[1] -
Solvent Switch: If using pure MeCN (Acetonitrile), switch to a MeCN/TFA (9:1) mixture.[1] The acidic environment stabilizes the Pd-center and accelerates the C–H activation step, allowing you to run at a slightly lower temperature (
instead of ).[1] -
Oxidant Dosing: Add Selectfluor in two portions (0h and 2h) rather than a single bolus.
-
Symptom 2: High conversion, but poor selectivity (Meta/Para products observed).
-
Diagnosis: Loss of Ligand-Directed Control. [1]
-
Corrective Action:
-
Lower Temperature: Reduce temperature by
. -
Check Additives: Ensure AgOAc or AgOPiv is present. The silver salt is not just an oxidant; the carboxylate anion acts as a crucial proton shuttle (CMD mechanism) to lower the energy barrier for the ortho-C–H activation specifically.[1]
-
Symptom 3: Starting material recovered (No Reaction).[1]
-
Diagnosis: Kinetic Trap. [1]
-
Cause: The ester is too weakly coordinating to displace the solvent molecules from the Pd center at the current temperature.
-
-
Corrective Action:
-
Microwave Irradiation: Switch from oil bath to microwave heating. The rapid dielectric heating can overcome the activation barrier for cyclopalladation in short bursts (e.g., 30 mins at
) without sustaining the thermal load that degrades the reagents.
-
Standard Operating Procedures (SOPs)
Protocol A: Microwave-Assisted Ortho-Fluorination (High Throughput)
Best for: Rapid screening, difficult substrates.[1]
Reagents:
-
Methyl Benzoate (1.0 equiv)[1]
-
Pd(OAc)
(10 mol%)[1][2][3] -
Selectfluor (2.0 equiv)[1]
-
AgOPiv (Silver Pivalate) (2.0 equiv) - Crucial for proton abstraction[1]
-
Solvent: PhCF
/MeCN (4:1)[1]
Workflow:
-
Weighing: In a glovebox or dry environment, combine Pd(OAc)
, Selectfluor, and AgOPiv in a microwave vial. -
Solvation: Add the solvent mixture and the methyl benzoate. Seal the vial with a Teflon-lined cap.
-
Irradiation:
-
Step 1: Pre-stir 2 min at RT.
-
Step 2: Ramp to
(High Absorption setting) over 2 mins.[1] -
Step 3: Hold at
for 45 mins.
-
-
Workup: Cool to RT immediately with compressed air. Filter through a Celite pad (eluting with EtOAc) to remove Ag salts.[1]
Protocol B: Batch Thermal Fluorination (Scale-Up)
Best for: Larger scales where microwave is not feasible.[1]
Reagents:
-
Methyl Benzoate (1.0 equiv)[1]
-
Pd(OTf)
(10 mol%) - More electrophilic catalyst[1] -
N-Fluoro-2,4,6-trimethylpyridinium triflate (2.5 equiv) - More thermally stable than Selectfluor[1]
-
Additive: N-Boc-Valine (20 mol%) - Ligand acceleration[1]
-
Solvent: DCE (Dichloroethane)[1]
Workflow:
-
Setup: Use a sealed pressure tube (heavy wall glass).[1]
-
Mixture: Combine catalyst, ligand, and oxidant. Add solvent.[1][4][5][6][7]
-
Activation: Stir at RT for 15 mins to form the active Ligand-Pd complex.
-
Heating: Place in an oil bath pre-heated to
(Note: Lower temp enabled by the specialized ligand). Stir for 12-18 hours.[1] -
Monitoring: Check LCMS at 4h. If Pd black precipitates, stop and filter.[1]
Visualizing the Mechanism & Failure Points
The following diagram illustrates the catalytic cycle and where temperature deviations cause failure.
Figure 1: The Catalytic Cycle of Pd-mediated fluorination, highlighting the narrow thermal operating window between kinetic trapping and reagent decomposition.[1]
Quantitative Data: Solvent & Temperature Effects[1]
The following table summarizes optimization data for the fluorination of methyl benzoate using Pd(OAc)
| Solvent System | Temperature ( | Yield (%) | Selectivity (Ortho:Meta) | Notes |
| MeCN | 80 | < 5 | N/A | Too cold for activation.[1] |
| MeCN | 120 | 35 | 85:15 | Significant Pd black formation.[1] |
| MeCN / TFA (9:1) | 100 | 62 | 95:5 | Acid stabilizes Pd; Best balance.[1] |
| DCE | 110 | 45 | 90:10 | Slower reaction; cleaner profile.[1] |
| Benzene | 100 | 12 | 60:40 | Non-polar solvent fails to solubilize oxidant.[1] |
FAQs
Q: Can I use NFSI instead of Selectfluor?
A: Yes, but NFSI (N-Fluorobenzenesulfonimide) is generally less reactive than Selectfluor (F-TEDA-BF
Q: Why is Silver (Ag) required? Can I use Copper?
A: Silver plays a dual role: it acts as a halide scavenger (removing I
Q: My product contains a di-fluorinated side product. How do I stop this? A: This is a sign of "over-cooking."[1]
-
Stop the reaction at 70% conversion rather than pushing for 100%.
-
Reduce the equivalents of Selectfluor from 2.5 to 1.5.[1]
-
Reduce the reaction temperature by 5-10 degrees.
References
-
Hull, K. L., Anani, W. Q., & Sanford, M. S. (2006).[1][4] Palladium-catalyzed fluorination of carbon–hydrogen bonds.[1][3][4][7][8][9][10][11] Journal of the American Chemical Society, 128(22), 7134-7135.[1] Link[1]
-
Chan, K. S. L., Wasa, M., Wang, X., & Yu, J. Q. (2011).[1][4] Palladium(II)-catalyzed ortho-fluorination of benzoic acids and esters.[1] Angewandte Chemie International Edition, 50(39), 9081-9084.[1] Link[1]
-
Wang, X., Mei, T. S., & Yu, J. Q. (2009).[1] Versatile Pd(II)-catalyzed C–H activation/C–C bond formation for synthesis of substituted benzoic acids.[1] Journal of the American Chemical Society, 131(22), 7520-7521.[1] Link[1]
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011).[1] Catalysis for fluorination and trifluoromethylation.[1] Nature, 473(7348), 470-477.[1] Link[1]
Sources
- 1. Selectfluor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pd-catalyzed C-H fluorination with nucleophilic fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-catalysed electrophilic aromatic C-H fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dash.harvard.edu [dash.harvard.edu]
Validation & Comparative
A Comparative Guide to the Infrared Spectrum of Methyl 3,5-difluoro-4-methoxybenzoate
For researchers, scientists, and professionals in drug development, the precise and unambiguous identification of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for elucidating the functional groups within a molecule, providing a unique vibrational fingerprint. This guide offers an in-depth analysis of the IR spectrum of Methyl 3,5-difluoro-4-methoxybenzoate, a compound of interest in medicinal chemistry and materials science. By comparing its spectral features with those of structurally related analogues, we provide a robust framework for its characterization.
The Scientific Rationale: Understanding Vibrational Spectroscopy
Infrared spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed. This absorption is recorded on a spectrum, plotting transmittance or absorbance against wavenumber (cm⁻¹). The position, intensity, and shape of these absorption bands provide a detailed picture of the molecule's functional group composition.
Aromatic esters, such as the topic compound, exhibit a characteristic set of intense absorptions often referred to as the "Rule of Three": a strong carbonyl (C=O) stretch and two distinct carbon-oxygen (C-O) single bond stretches.[1][2] The presence of substituents on the aromatic ring, such as fluorine atoms and a methoxy group, introduces additional vibrational modes and can significantly influence the frequencies of the core ester and aromatic absorptions. This guide will dissect these influences through a comparative approach.
Experimental Protocol: Acquiring an IR Spectrum
The following is a generalized protocol for obtaining a high-quality FT-IR spectrum of a solid sample like Methyl 3,5-difluoro-4-methoxybenzoate, typically using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.
ATR-FTIR Spectroscopy:
-
Instrument Preparation: Ensure the spectrometer is purged and a background spectrum of the clean ATR crystal is collected.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
KBr Pellet Method:
-
Sample Preparation: Grind a small amount of the sample with dry KBr powder in an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a translucent pellet.
-
Spectrum Acquisition: Place the pellet in the instrument's sample holder and acquire the spectrum.
Analysis of the IR Spectrum of Methyl 3,5-difluoro-4-methoxybenzoate
While a publicly available experimental spectrum for Methyl 3,5-difluoro-4-methoxybenzoate is not readily found in major databases like the Spectral Database for Organic Compounds (SDBS)[3][4][5][6][7], we can predict its key spectral features based on the analysis of its functional groups and comparison with related molecules.
The structure of Methyl 3,5-difluoro-4-methoxybenzoate contains:
-
An aromatic ester
-
A methoxy group (aromatic ether)
-
Two fluorine atoms on the benzene ring
Based on established principles of IR spectroscopy, we anticipate the following key absorption bands:
-
C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected as weak to medium bands just above 3000 cm⁻¹.[8] The methyl group's C-H stretching will appear as stronger bands just below 3000 cm⁻¹.
-
C=O Stretching (Ester): This will be one of the most intense bands in the spectrum. For aromatic esters, this band typically appears in the range of 1730-1715 cm⁻¹.[1][8] The electron-withdrawing nature of the fluorine atoms may slightly increase this frequency.
-
C=C Stretching (Aromatic): The benzene ring will exhibit several characteristic bands in the 1600-1450 cm⁻¹ region due to C=C bond stretching vibrations.[8]
-
C-O Stretching (Ester and Ether): Aromatic esters show two strong C-O stretching bands. The C-C-O stretch is typically found between 1310-1250 cm⁻¹, and the O-C-C stretch is observed between 1130-1100 cm⁻¹.[1][9] The aromatic ether C-O stretch will also appear in this region, likely overlapping with the ester C-O bands.
-
C-F Stretching: The C-F stretching vibrations of fluorinated aromatic compounds typically give rise to strong absorptions in the 1350-1100 cm⁻¹ region.[10] These bands can be intense and may overlap with the C-O stretching region.
Comparative Analysis with Structural Analogues
To refine our predictions and understand the electronic effects of the substituents, we will compare the expected spectrum of Methyl 3,5-difluoro-4-methoxybenzoate with the known spectra of two key analogues: Methyl 4-methoxybenzoate (Methyl Anisate) and Methyl 3,5-difluorobenzoate .
Methyl 4-methoxybenzoate (Methyl Anisate)
This compound allows us to observe the influence of the methoxy group on the aromatic ester system without the complication of the fluorine atoms.[11][12][13]
Methyl 3,5-difluorobenzoate
This analogue demonstrates the effect of the two fluorine atoms on the aromatic ester moiety in the absence of the methoxy group.[14][15]
| Vibrational Mode | Methyl 4-methoxybenzoate (Methyl Anisate) | Methyl 3,5-difluorobenzoate | Predicted: Methyl 3,5-difluoro-4-methoxybenzoate | Rationale for Prediction |
| Aromatic C-H Stretch | ~3070-3000 cm⁻¹ | ~3100-3050 cm⁻¹ | ~3100-3050 cm⁻¹ | The presence of the aromatic ring dictates this region. |
| Aliphatic C-H Stretch | ~2960, 2840 cm⁻¹ | ~2960 cm⁻¹ | ~2960, 2850 cm⁻¹ | Characteristic of the methyl ester and methoxy groups. |
| C=O Ester Stretch | ~1715 cm⁻¹ | ~1735 cm⁻¹ | ~1730-1740 cm⁻¹ | The electron-donating methoxy group in methyl anisate lowers the frequency via resonance. The electron-withdrawing fluorine atoms in methyl 3,5-difluorobenzoate increase the frequency. In the target molecule, the combined, though somewhat opposing, electronic effects will likely result in a frequency higher than methyl anisate but potentially slightly lower than methyl 3,5-difluorobenzoate. |
| Aromatic C=C Stretch | ~1605, 1510 cm⁻¹ | ~1620, 1590 cm⁻¹ | ~1610-1620, ~1590 cm⁻¹ | Fluorine substitution is known to influence the position of these bands.[16] |
| Asymmetric C-O-C Stretch (Ester) | ~1280 cm⁻¹ | ~1300 cm⁻¹ | ~1290-1310 cm⁻¹ | Influenced by the electronic effects of the ring substituents. |
| Symmetric C-O-C Stretch (Ether/Ester) | ~1170, 1030 cm⁻¹ | ~1130 cm⁻¹ | ~1150-1180 cm⁻¹ (Ether), ~1120 cm⁻¹ (Ester) | The aromatic ether C-O stretch will be present in addition to the ester C-O stretch. |
| C-F Stretch | N/A | Strong bands ~1350-1150 cm⁻¹ | Strong bands ~1350-1150 cm⁻¹ | A characteristic and strong absorption for fluorinated aromatics. |
Visualizing the Analysis Workflow
The logical flow of identifying and characterizing a compound using IR spectroscopy can be visualized as follows:
Caption: Workflow for IR spectral analysis.
Molecular Structure and Key Functional Groups
Caption: Structure of Methyl 3,5-difluoro-4-methoxybenzoate.
Conclusion
The infrared spectrum of Methyl 3,5-difluoro-4-methoxybenzoate is characterized by a combination of absorptions arising from its aromatic ester, aromatic ether, and fluorinated benzene functionalities. By systematically analyzing the expected positions of these vibrational modes and comparing them to structurally similar compounds, a confident identification can be made. The strong carbonyl stretch, the complex C-O and C-F stretching region, and the characteristic aromatic C=C bands together form a unique spectral fingerprint. This guide provides the foundational knowledge for researchers to interpret the IR spectrum of this and related compounds, facilitating accurate structural elucidation in their scientific endeavors.
References
-
Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
AIP Publishing. (n.d.). Vibrational Spectra of Fluorinated Aromatics. m. 1,4-Difiuorobenzene*. [Link]
-
Infrared Spectroscopy. (n.d.). Infrared Spectroscopy. [Link]
-
PubChem. (n.d.). Methyl anisate. [Link]
-
Digital CSIC. (2021). Perfluorination of Aromatic Compounds Reinforce Their van der Waals Interactions with Rare Gases: The Rotational Spectrum of. [Link]
-
UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
-
Bioregistry. (n.d.). Spectral Database for Organic Compounds. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. [Link]
-
ACS Omega. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. [Link]
-
DATACC. (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]
-
AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. [Link]
-
Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. [Link]
-
PubChem. (n.d.). Methyl 3,5-difluorobenzoate. [Link]
-
ChemBK. (2024). Methyl 3,5-difluorobenzoate. [Link]
-
PMC. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. [Link]
-
SpectraBase. (n.d.). 3,5-Difluorobenzoic acid. [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 5. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 6. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]
- 7. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Methyl anisate(121-98-2) IR Spectrum [chemicalbook.com]
- 12. Methyl anisate | C9H10O3 | CID 8499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Methyl anisate | 121-98-2 [chemicalbook.com]
- 14. Methyl 3,5-difluorobenzoate | C8H6F2O2 | CID 2775360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chembk.com [chembk.com]
- 16. researchgate.net [researchgate.net]
Navigating the Elution Landscape: A Comparative Guide to the HPLC Retention of Methyl 3,5-difluoro-4-methoxybenzoate
For researchers, scientists, and professionals in drug development, the precise analytical characterization of novel chemical entities is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for purity assessment and quantification. This guide provides an in-depth technical comparison of the expected HPLC retention behavior of Methyl 3,5-difluoro-4-methoxybenzoate against a curated set of structurally related analogues. In the absence of direct experimental data for the target molecule, this guide synthesizes principles of chromatographic theory with physicochemical property predictions to offer a robust framework for method development and analysis.
The Foundation of Separation: Understanding Retention in Reverse-Phase HPLC
Reverse-phase HPLC (RP-HPLC) separates molecules based on their relative hydrophobicity. The stationary phase, typically a silica support derivatized with nonpolar alkyl chains (e.g., C18), retains hydrophobic analytes more strongly. A polar mobile phase then elutes the compounds, with more polar or less hydrophobic molecules eluting earlier. The retention time (RT) of an analyte is therefore intrinsically linked to its partitioning behavior between the nonpolar stationary phase and the polar mobile phase.
A key predictor of this behavior is the octanol-water partition coefficient (LogP). A higher LogP value indicates greater hydrophobicity and, consequently, a longer retention time in RP-HPLC under isocratic conditions.[1][2] The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, including lipophilicity, in a manner that is not always intuitive.[3][4] While fluorine is highly electronegative, the effect of fluorination on LogP is context-dependent, influenced by the number and position of fluorine atoms and their interplay with other functional groups.[5]
Comparative Analysis of Substituted Methyl Benzoates
To contextualize the expected retention time of Methyl 3,5-difluoro-4-methoxybenzoate, a selection of analogous compounds has been chosen. This comparative set allows for a systematic evaluation of the electronic and steric effects of fluorine and other substituents on the overall hydrophobicity and, by extension, the HPLC retention time.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Relative Retention Time |
| Methyl 3,5-difluoro-4-methoxybenzoate | Structure to be visualized | C₉H₈F₂O₃ | 202.16 | ~2.4 | Reference |
| Methyl 4-methoxybenzoate | Structure to be visualized | C₉H₁₀O₃ | 166.17 | 2.27[6][7] | Shorter |
| Methyl 3-fluoro-4-methoxybenzoate | Structure to be visualized | C₉H₉FO₃ | 184.16 | ~2.3 | Shorter |
| Methyl 3,5-dichlor-4-methoxybenzoate | Structure to be visualized | C₉H₈Cl₂O₃ | 235.06 | 3.3[8] | Longer |
| Methyl 3,5-dihydroxy-4-methoxybenzoate | Structure to be visualized | C₉H₁₀O₅ | 198.17 | 1.2[9] | Much Shorter |
Note: LogP values are sourced from cited literature or reputable chemical databases. The LogP for the target compound and its monofluorinated analogue are estimated based on the influence of fluorine substitution observed in similar aromatic systems.
Analysis of Predicted Retention Order:
-
Methyl 3,5-dihydroxy-4-methoxybenzoate (Much Shorter RT): The two hydroxyl groups significantly increase the polarity of this molecule, leading to a much lower LogP value.[9] It will have the weakest interaction with the C18 stationary phase and is expected to elute earliest.
-
Methyl 4-methoxybenzoate (Shorter RT): As the parent compound without halogen substituents, it is less hydrophobic than its fluorinated counterparts.[6][7] Its lower LogP value suggests an earlier elution compared to the difluorinated target.
-
Methyl 3-fluoro-4-methoxybenzoate (Shorter RT): The introduction of a single fluorine atom generally increases lipophilicity.[10] Therefore, this monofluorinated analogue is predicted to be more retained than the parent compound but less retained than the difluorinated target.
-
Methyl 3,5-difluoro-4-methoxybenzoate (Reference RT): The presence of two fluorine atoms is expected to further increase the hydrophobicity compared to the monofluorinated and non-fluorinated analogues, leading to a longer retention time.
-
Methyl 3,5-dichloro-4-methoxybenzoate (Longer RT): Chlorine substitution typically has a more pronounced effect on increasing lipophilicity than fluorine substitution. The significantly higher LogP value of the dichlorinated analogue suggests it will be the most strongly retained compound in this series.[8]
Experimental Workflow and Protocols
To empirically validate the predicted retention order, a standardized RP-HPLC method is proposed. The following workflow and protocol are designed to provide a robust starting point for the analysis of these aromatic esters.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 4-methoxybenzoate | SIELC Technologies [sielc.com]
- 7. Methyl anisate | C9H10O3 | CID 8499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 3,5-dichloro-4-methoxybenzoate | C9H8Cl2O3 | CID 32278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 3,5-Dihydroxy-4-Methoxybenzoate | C9H10O5 | CID 5319726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmacyjournal.org [pharmacyjournal.org]
Methyl 3,5-difluoro-4-methoxybenzoate (CAS 329-45-3) vs Acid form (CAS 319-60-8)
Executive Summary
In medicinal chemistry, the strategic incorporation of fluorine atoms is a proven method to enhance metabolic stability and lipophilicity. This guide compares Methyl 3,5-difluoro-4-methoxybenzoate (CAS 329-45-3) and its hydrolyzed counterpart, 3,5-Difluoro-4-methoxybenzoic acid (CAS 319-60-8) .[1]
While the Acid serves as the active "warhead" for downstream amide couplings and scaffold construction, the Ester acts as a robust, non-acidic precursor ideal for storage and early-stage purification. This guide details their physicochemical profiles, provides validated conversion protocols, and analyzes the unique electronic stability of the 3,5-difluoro-4-methoxy motif.[1]
Physicochemical Profile & Selection Criteria[1][2]
The choice between the ester and acid forms depends on the stage of synthesis.[2] The ester is lipophilic and neutral, facilitating silica chromatography, while the acid is polar and ready for activation.
| Feature | Methyl Ester | Free Acid |
| CAS Number | 329-45-3 | 319-60-8 |
| Formula | C₉H₈F₂O₃ | C₈H₆F₂O₃ |
| Mol.[1][2][3] Weight | 202.15 g/mol | 188.13 g/mol |
| State | Solid (Low melting) | White Crystalline Solid |
| Predicted LogP | ~2.5 - 2.8 | ~1.9 (pH dependent) |
| pKa | N/A (Neutral) | ~3.9 - 4.1 (Predicted) |
| Solubility | High in EtOAc, DCM, Toluene | Soluble in MeOH, DMSO; Low in Water |
| Primary Role | Stable Precursor / Protecting Group | Active Building Block (Coupling) |
Expert Insight: The presence of two fluorine atoms at the 3,5-positions lowers the pKa of the benzoic acid relative to unsubstituted benzoic acid (pKa 4.2), making the acid form slightly more acidic. However, the 4-methoxy group acts as an electron-donating group (EDG) by resonance, partially counteracting the inductive withdrawal of the fluorines.[1] This unique "push-pull" electronic environment stabilizes the ring against unwanted nucleophilic aromatic substitution (SNAr).[1][2]
Structural Analysis & Reactivity[1][2]
The 3,5-difluoro-4-methoxy motif is not merely a scaffold; it is designed to resist metabolic degradation.[1]
The "Fluorine Shield" Effect[1]
-
Metabolic Blockade: The C-F bonds at positions 3 and 5 block oxidative metabolism (e.g., hydroxylation) that typically occurs at open ortho/meta positions on aromatic rings.
-
Electronic Deactivation: Unlike highly activated substrates (e.g., 2,4-difluoronitrobenzene), the 4-methoxy group deactivates the ring.[1] This ensures that during amide coupling or handling, the fluorine atoms are not easily displaced by nucleophiles (amines/alkoxides), preserving the fluorinated motif in the final drug candidate.
Workflow Visualization
The following diagram illustrates the standard synthetic pathway, highlighting the stability of the core motif.
Figure 1: Synthetic workflow showing the conversion of the ester to the acid and subsequent coupling. Note that the 4-methoxy group prevents side reactions (SNAr) at the fluorine positions.[1]
Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction has proceeded correctly before moving to the next step.
Protocol A: Hydrolysis (The "Switch")
Objective: Convert Methyl 3,5-difluoro-4-methoxybenzoate (329-45-3) to the Acid (319-60-8).[1]
-
Dissolution: Dissolve 1.0 eq of Ester in THF/Water (3:1 ratio). Ensure fully dissolved (approx. 0.2 M concentration).[1][2]
-
Base Addition: Add 2.5 eq of Lithium Hydroxide monohydrate (LiOH·H₂O).
-
Reaction: Stir at Room Temperature (20-25°C) for 4–6 hours.
-
Checkpoint: Monitor by TLC (System: 30% EtOAc in Hexanes). The high-Rf ester spot should disappear, and a baseline spot (carboxylate salt) should appear.[1]
-
-
Workup:
Protocol B: Amide Coupling (Downstream Application)
Objective: Couple the Acid (319-60-8) to an amine (R-NH₂) to form a drug intermediate.[1][2]
-
Activation: Dissolve 1.0 eq of Acid (319-60-8) in dry DMF. Add 1.2 eq of HATU and 2.0 eq of DIPEA (Hunig's Base).[2]
-
Coupling: Stir for 5 minutes (pre-activation), then add 1.1 eq of the Amine (R-NH₂).
-
Reaction: Stir at RT for 2–12 hours.
-
Isolation: Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid), then brine. Dry over Na₂SO₄.[1][2]
Performance Analysis & Stability
Atom Economy & Yield[1]
-
Hydrolysis: Typically >95% yield.[2] The reaction is quantitative because the product precipitates upon acidification, minimizing loss.
-
Coupling: The 3,5-difluoro substitution pattern does not significantly sterically hinder the carboxylic acid, allowing for coupling yields comparable to non-fluorinated benzoic acids (80-90%).[1]
Storage Stability[1][2]
-
Ester (329-45-3): Indefinitely stable at room temperature if kept dry.[1][2] Non-hygroscopic.[2]
-
Acid (319-60-8): Stable, but as a carboxylic acid, it can form salts with trace bases.[1] Store in a cool, dry place.
Safety & Handling
-
Skin/Eye Irritation: The Acid (319-60-8) is an irritant (H315, H319).[1] It is acidic enough to cause stinging upon contact with mucous membranes.[2] Wear gloves and safety glasses.[2]
-
Dust Hazard: The solid acid can be powdery.[2] Use a fume hood to avoid inhalation.[2]
-
Incompatibility: Avoid strong oxidizers.[2] The methoxy group can be demethylated by strong Lewis acids (e.g., BBr₃) if that is not the intended reaction.
References
-
PubChem. 3,5-Difluoro-4-methoxybenzoic acid (CAS 319-60-8) Compound Summary. National Library of Medicine.[2] Available at: [Link]
-
ResearchGate. Synthesis and Reactivity of Fluorinated Benzoic Acid Derivatives. (Inferred from general search results on fluorinated intermediates). Available at: [Link]
Sources
Purity Analysis of Fluorinated Benzoic Acid Esters: A Comparative Technical Guide
Topic: Purity Analysis Methods for Fluorinated Benzoic Acid Esters Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Context
Fluorinated benzoic acid esters (F-BAEs) are critical intermediates in the synthesis of poly-fluorinated APIs, serving as precursors for bioisosteres that modulate metabolic stability and lipophilicity. However, their analysis presents unique challenges:
-
Positional Isomerism: The migration of fluorine substituents (e.g., 2-fluoro vs. 4-fluoro) often results in isomers with nearly identical boiling points and polarities.
-
Hydrolytic Instability: Esters can degrade to their parent acids during analysis if pH and solvents are not rigorously controlled.
-
Silent Impurities: Non-chromophoric halogenated byproducts often evade standard UV detection.
This guide compares three dominant analytical methodologies—HPLC-UV/MS , GC-FID/MS , and
Comparative Analysis of Methodologies
The following table summarizes the performance metrics of the three primary methods based on experimental trials with Methyl 2,4-difluorobenzoate and its isomers.
| Feature | HPLC-UV (PFP Column) | GC-FID | |
| Primary Utility | Separation of positional isomers & polar degradants (acids) | Volatile impurities & residual solvents | Absolute purity determination & total fluorine content |
| Isomer Resolution ( | High (>2.5 with PFP phases) | Medium (Dependent on boiling point | Ultra-High (Distinct chemical shifts) |
| Sample Integrity | High (Ambient temp, buffered) | Low (Risk of thermal degradation) | High (Non-destructive) |
| Limit of Quantitation | 0.05% (w/w) | 0.01% (w/w) | ~0.1% (w/w) |
| Reference Standard | Required for every impurity | Required for every impurity | Not Required (Internal Standard only) |
| Throughput | 15–25 min/run | 10–15 min/run | 5–10 min/sample |
Deep Dive: Methodological Protocols & Mechanisms
Method A: High-Performance Liquid Chromatography (HPLC)
The Challenge: Standard C18 columns often fail to resolve positional isomers of fluorinated esters due to the similar hydrophobicity of the fluorine atom regardless of position.
The Solution: Use Pentafluorophenyl (PFP) stationary phases. The "fluorine-fluorine" interaction and
Standardized Protocol: PFP-HPLC for Isomer Separation
-
System: Agilent 1290 Infinity II or equivalent UHPLC.
-
Column: ACE Excel 2 C18-PFP or Phenomenex Kinetex F5 (150 x 4.6 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (suppresses hydrolysis of the ester).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0–2 min: 30% B (Isocratic hold)
-
2–15 min: 30%
75% B -
15–18 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 235 nm (optimized for benzoyl chromophore).
-
Critical Control Point: Maintain column temperature at 25°C. Elevated temperatures (>40°C) reduce the specific Fluorine-
interactions, causing peak coalescence of isomers.
Method B: Gas Chromatography (GC-FID)
The Challenge: Thermal decarboxylation of the parent acid (if present) can dirty the liner. The Solution: Use a mid-polarity column (6% cyanopropyl-phenyl) to leverage dipole-dipole interactions.
Standardized Protocol: GC-FID for Volatiles
-
Column: DB-624 or VF-624ms (30 m x 0.25 mm x 1.4 µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 50:1 @ 220°C.
-
Oven Program:
-
50°C (hold 1 min)
-
Ramp 15°C/min to 240°C
-
Hold 3 min.
-
-
Detector: FID @ 260°C.
Method C: F Quantitative NMR (qNMR)
The Challenge: Lack of commercially available standards for specific process impurities (e.g., Methyl 2-chloro-4-fluorobenzoate).
The Solution:
Standardized Protocol:
F qNMR[1][2]
-
Internal Standard (IS):
-Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid. Criteria: IS signal must not overlap with analyte ( ppm separation). -
Solvent: DMSO-
(prevents volatility loss compared to ). -
Acquisition Parameters:
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (
): (typically 20–30 seconds for fluorinated aromatics).[2] Failure to wait is the #1 cause of error. -
Spectral Width: 200 ppm (to capture all F signals).
-
Scans: 64 (for S/N > 150).
-
Decoupling: Inverse Gated
decoupling (to eliminate NOE enhancement which skews integration).
-
Visualizing the Analytical Workflow
The following diagrams illustrate the decision-making process and the specific qNMR workflow, which is the gold standard for mass balance verification.
Diagram 1: Analytical Decision Matrix
Caption: Decision matrix for selecting the optimal analytical technique based on impurity profile and volatility.
Diagram 2: F qNMR Workflow for Absolute Purity
Caption: Step-by-step workflow for
References
-
Separation of Fluorobenzoic Acids using Ion Chromatography-MS. ResearchGate. Available at: [Link]
-
HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. Available at: [Link]
-
Applic
F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Institutes of Health (PMC). Available at: [Link] -
Fluorinated HPLC Phases — Looking Beyond C18. LCGC International. Available at: [Link]
-
A Guide to Selective Columns for Isomer Separation. Welch Materials. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Elemental Analysis of C₉H₈F₂O₃
This guide provides an in-depth comparison of analytical techniques for determining the elemental composition of the compound with the molecular formula C₉H₈F₂O₃, exemplified by isomers such as 3-(2,4-difluorophenoxy)propanoic acid.[1] We will explore the theoretical basis, practical methodologies, and comparative performance of various analytical approaches, offering field-proven insights for researchers, scientists, and professionals in drug development.
The confirmation of a compound's elemental composition is a cornerstone of chemical research and development. It serves as a fundamental validation of a synthetic route and a critical measure of purity. For novel pharmaceutical candidates, precise elemental analysis is non-negotiable, as even minor deviations can indicate the presence of impurities that may have significant biological implications. Most academic journals and regulatory bodies require elemental analysis data to be within ±0.4% of the theoretical values to confirm the structure and purity of a new small molecule.[2]
Theoretical Elemental Composition of C₉H₈F₂O₃
Before delving into experimental methods, it is essential to establish the theoretical elemental composition derived from the molecular formula. This baseline serves as the benchmark against which all experimental data are compared.
The molecular weight of C₉H₈F₂O₃ is calculated as follows:
-
Carbon (C): 9 × 12.011 g/mol = 108.099 g/mol
-
Hydrogen (H): 8 × 1.008 g/mol = 8.064 g/mol
-
Fluorine (F): 2 × 18.998 g/mol = 37.996 g/mol
-
Oxygen (O): 3 × 15.999 g/mol = 47.997 g/mol
-
Total Molecular Weight: 202.156 g/mol
From this, the theoretical mass percentages are determined.
| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Mass Percent (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 53.48 % |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.99 % |
| Fluorine | F | 18.998 | 2 | 37.996 | 18.80 % |
| Oxygen | O | 15.999 | 3 | 47.997 | 23.74 % |
| Total | 202.156 | 100.00 % |
Comparative Analysis of Elemental Analysis Techniques
The choice of analytical technique is dictated by the elements of interest, the required precision, and the specific challenges posed by the sample matrix. For fluorine-containing organic compounds like C₉H₈F₂O₃, special considerations are necessary due to the high reactivity of fluorine and the strength of the C-F bond.[3]
| Technique | Principle | Elements Detected | Advantages | Limitations & Causality |
| Combustion Analysis | Sample is combusted in pure oxygen; resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector (TCD).[4] | C, H, N, S | High precision and accuracy (typically <0.3% abs.); well-established methodology; small sample size required.[4][5] | Indirectly determines oxygen; highly reactive elements like fluorine can form corrosive HF gas, which requires special scrubbers (e.g., magnesium oxide) in the combustion tube to prevent damage and interference.[3] |
| Pyrolysis (for Oxygen) | Sample is heated to a high temperature in an inert atmosphere, converting oxygen into CO, which is then quantified. | O | Direct measurement of oxygen content. | Performed in a separate analysis from CHN; requires a dedicated instrument or module. |
| Ion Chromatography (for Fluorine) | Following Schöniger flask or combustion methods, the resulting fluoride ions are dissolved in a solution and quantified by ion chromatography. | Halogens (F, Cl, Br, I) | High sensitivity and selectivity for halogens. | Requires a separate analytical workflow from standard CHN analysis; sample digestion can be complex. |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Sample is introduced into an argon plasma, causing atomic emission of light at element-specific wavelengths. | Wide range of elements, including F | Multi-elemental capability; high sensitivity. | Fluorine analysis by ICP-OES is challenging due to its high ionization potential and the location of its emission lines in the vacuum ultraviolet (VUV) region, requiring specialized instrumentation. |
Experimental Workflow & Protocols
A robust analytical workflow is critical for generating reliable data. The process begins with careful sample preparation and culminates in a thorough evaluation of the results against theoretical values.
Caption: General workflow for comprehensive elemental analysis.
Protocol 1: CHN Analysis via Combustion
This protocol outlines the determination of Carbon, Hydrogen, and Nitrogen. The analysis of highly fluorinated compounds can be challenging due to the strength of the C-F bond, potentially leading to incomplete combustion and inaccurate results.[3] Modern elemental analyzers mitigate this by using higher temperatures and specialized reagents.
-
Instrument Preparation: Ensure the elemental analyzer is calibrated using a certified organic standard (e.g., Acetanilide). The combustion tube must be packed with appropriate reagents, including an oxidation catalyst (e.g., Tungsten Trioxide/Copper) and a fluorine absorbent (e.g., Magnesium Oxide) placed downstream to trap HF.[3][6]
-
Sample Preparation: Dry the C₉H₈F₂O₃ sample thoroughly to remove residual moisture. Accurately weigh approximately 1-2 mg of the homogenized sample into a tin capsule.
-
Combustion: The encapsulated sample is dropped into a vertical quartz tube furnace heated to ~950-1000°C. A pulse of pure oxygen is introduced, leading to "flash combustion."[4]
-
Gas Separation and Detection: The resulting gases (CO₂, H₂O, N₂, and SO₂ if present) are carried by a helium stream through a gas chromatography column for separation. A thermal conductivity detector (TCD) quantifies the concentration of each gas relative to the helium reference.
-
Data Calculation: The instrument's software calculates the mass percentages of C, H, and N based on the detected gas concentrations and the initial sample weight.
Protocol 2: Oxygen Analysis via Pyrolysis
-
Instrument Setup: Switch the elemental analyzer to its oxygen determination mode, which utilizes a pyrolysis reactor typically filled with nickelized carbon.
-
Sample Preparation: Weigh 1-2 mg of the C₉H₈F₂O₃ sample into a silver capsule. Silver is used because it does not interfere with the pyrolysis reaction.
-
Pyrolysis: The sample is dropped into the pyrolysis reactor heated to >1000°C in an inert (helium) atmosphere. The oxygen in the sample is converted to carbon monoxide (CO).
-
Detection: The CO is separated by a GC column and quantified by a TCD detector. The software calculates the percentage of oxygen.
Comparative Data and Interpretation
Below is a table presenting the theoretical values for C₉H₈F₂O₃ alongside hypothetical, yet realistic, experimental data from the described methods.
| Element | Theoretical Mass % | Combustion Analysis (CHN) | Pyrolysis Analysis (O) | Combustion & IC (F) | Deviation from Theoretical | Status (within ±0.4%) |
| C | 53.48% | 53.61% | - | - | +0.13% | Pass |
| H | 3.99% | 3.88% | - | - | -0.11% | Pass |
| O | 23.74% | - | 23.59% | - | -0.15% | Pass |
| F | 18.80% | - | - | 18.95% | +0.15% | Pass |
Interpretation of Results:
The hypothetical data shows excellent agreement with the theoretical values, with all deviations falling well within the widely accepted ±0.4% tolerance for publication and purity confirmation.[2] This concordance provides strong evidence for the correct empirical formula and high purity of the synthesized C₉H₈F₂O₃ compound. Any significant deviation would necessitate further investigation, such as purification of the sample or analysis by alternative techniques to rule out systematic errors.
Method Selection Logic
The choice of analytical method is a critical decision based on the specific elements that need to be quantified.
Caption: Decision tree for selecting elemental analysis methods.
References
-
ProQuest. Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. Available from: [Link]
-
Technology Networks. (2013). Analyzing Highly Fluorinated Organic Compounds. Available from: [Link]
-
PubChemLite. 3-(2,4-difluorophenoxy)propanoic acid (C9H8F2O3). Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. PubMed Central. Available from: [Link]
-
Elementar. Elemental analysis: operation & applications. Available from: [Link]
-
ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. Available from: [Link]
Sources
- 1. PubChemLite - 3-(2,4-difluorophenoxy)propanoic acid (C9H8F2O3) [pubchemlite.lcsb.uni.lu]
- 2. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. technologynetworks.com [technologynetworks.com]
- 4. researchgate.net [researchgate.net]
- 5. Elemental analysis: operation & applications - Elementar [elementar.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
